molecular formula C5H7CaO2+ B101556 Calcium acetylacetonate CAS No. 19372-44-2

Calcium acetylacetonate

Cat. No.: B101556
CAS No.: 19372-44-2
M. Wt: 139.19 g/mol
InChI Key: QMAJHYAKZKETPG-LNKPDPKZSA-M
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Description

Calcium acetylacetonate is a coordination complex derived from the acetylacetonate anion and calcium ions. The acetylacetonate ligand is a β-diketone that forms a six-membered chelate ring with the metal ion. This compound is widely used in various industrial and scientific applications due to its stability and reactivity.

Mechanism of Action

Target of Action

Calcium acetylacetonate, also known as CALCIUMACETYLACETONATE, is a coordination complex derived from the acetylacetonate anion and calcium ions . The primary targets of this compound are the calcium channels in the body . These channels play a crucial role in various physiological processes, including muscle contraction, nerve impulse transmission, and maintaining heart rhythm .

Mode of Action

The compound interacts with its targets by binding to the calcium channels. The bidentate ligand acetylacetonate, often abbreviated as acac, binds to the metal to form a six-membered chelate ring . This interaction results in changes in the calcium ion concentration within the cells, affecting various physiological processes .

Biochemical Pathways

This compound affects the calcium signaling pathway, which is essential for the functional integrity of the nervous, muscular, and skeletal systems . The compound’s interaction with calcium channels can influence the amplitude and frequency of calcium release, thereby affecting downstream effects such as muscle contraction and nerve impulse transmission .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in mice. The compound exhibits linear pharmacokinetics due to a first-order reaction . The absolute bioavailability of calcium from this compound was found to be greater than that of calcium chloride . The mean residence time for absorption of calcium from this compound was also longer than those from other calcium salts .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in calcium ion concentration within the cells. This can lead to alterations in various physiological processes, including muscle contraction, nerve impulse transmission, and heart rhythm . Additionally, the compound exhibits fluorescence due to a ligand-to-metal charge transfer (LMCT) transition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degree of hydration can affect the compound’s reaction suitability . Furthermore, the compound’s melting point, which is greater than 280°C (dec.) , can also influence its stability under different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of calcium acetylacetonate typically involves the reaction of calcium chloride with acetylacetone in the presence of a base. One common method includes the following steps :

  • Reacting an aqueous solution of calcium chloride with sodium hydroxide to form calcium hydroxide.
  • Adding acetylacetone to the calcium hydroxide in methanol and refluxing the mixture.
  • Filtering, washing, and drying the product to obtain this compound.

Industrial Production Methods: In industrial settings, the preparation method is similar but optimized for higher yields and purity. Methanol is often used as a dispersant, and the reaction is carried out in a two-phase system to ensure complete contact between reactants .

Chemical Reactions Analysis

Types of Reactions: Calcium acetylacetonate undergoes various chemical reactions, including:

    Substitution Reactions: The acetylacetonate ligand can be replaced by other ligands in the presence of suitable reagents.

    Complex Formation: It can form complexes with other metal ions, enhancing its utility in catalysis.

Common Reagents and Conditions:

    Oxidizing Agents: Used in reactions where the acetylacetonate ligand is oxidized.

    Reducing Agents: Employed in reduction reactions involving the metal center.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield new metal-ligand complexes .

Scientific Research Applications

Calcium acetylacetonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Magnesium acetylacetonate
  • Zinc acetylacetonate
  • Aluminium acetylacetonate

Comparison: Calcium acetylacetonate is unique due to its specific reactivity and stability. Compared to magnesium and zinc acetylacetonates, it offers better thermal stability, making it more suitable for high-temperature applications. Aluminium acetylacetonate, on the other hand, is often used in different catalytic processes due to its distinct electronic properties .

Properties

CAS No.

19372-44-2

Molecular Formula

C5H7CaO2+

Molecular Weight

139.19 g/mol

IUPAC Name

calcium;(Z)-4-oxopent-2-en-2-olate

InChI

InChI=1S/C5H8O2.Ca/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+2/p-1/b4-3-;

InChI Key

QMAJHYAKZKETPG-LNKPDPKZSA-M

SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2]

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].[Ca+2]

Canonical SMILES

CC(=CC(=O)C)[O-].[Ca+2]

Key on ui other cas no.

19372-44-2

Pictograms

Corrosive; Irritant; Health Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

444 g (6 mol) of calcium hydroxide was added to the kneader used in Comparative Example 1, and stirred. Thereafter, 1,320 g [13.2 mol, calcium hydroxide/acetylacetone=1/2.2 (molar ratio)] of acetylaceton was dropped into the kneader over 3 hours. The reaction temperature was between 43 and 65° C. After completion of the dropping, at a temperature of from 65 to 66° C., the mixture was stirred and mixed for aging over 4 hours until the reaction was complete. The resultant powder was slightly moisture-laden. The resulting product was warmed under a flow of nitrogen gas. At the point where the temperature reached 68° C., the product was subjected to the drying step, and dried at 106 to 138° C. for 10 hours until the moisture or water content was reduced to 0.46% by weight. Thereafter, the dried product was cooled to give 1,425 g of white calcium acetylacetonate [yield 98.2 mol % (calcium hydroxide basis), purity 98.6% by weight].
Quantity
444 g
Type
reactant
Reaction Step One
Quantity
13.2 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,202 g (12.0 mol) of acetylacetone was added to a 3 liter kneader equipped with a thermometer, a dropping funnel, a condenser and a jacket, and then stirred. Then 444 g [6 mol, calcium hydroxide/acetylacetone=1/2.0 (molar ratio)] of calcium hydroxide was added dropwise to the kneader over 3 hours. The reaction temperature was between 32 and 65° C. After completion of the dropping, the mixture was stirred and mixed at a temperature of 65 to 68° C. for 4 hours until the reaction was complete. The resulting product was warmed under a flow of nitrogen gas. At 68° C., the product was subjected to the drying step, and dried at 68 to 73° C. for 24 hours until the product attained a moisture content of 6.8% by weight. The dried product was cooled to give 1,550 g of yellowish white calcium acetylacetonate [yield 99.1 mol % (calcium hydroxide basis), purity 91.5% by weight].
Quantity
12 mol
Type
reactant
Reaction Step One
Quantity
444 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The mechanism of action of Calcium Acetylacetonate is highly dependent on its application. For example, when used as a precursor for Calcium Oxide (CaO) in CO2 capture, its interaction involves thermal decomposition to form porous CaO nanofibers. [] These nanofibers then react with CO2 to form Calcium Carbonate (CaCO3). [] In other applications, such as the synthesis of polycalciumphenylsiloxane, this compound reacts with polyphenylsiloxane, likely through interactions with silanol groups, although the exact mechanism requires further investigation. [] In biological contexts, like its effect on gut microbiota, the specific interactions and downstream effects are complex and not fully understood. [] More research is needed to elucidate the precise molecular targets and pathways affected by this compound in different biological systems.

A: - Molecular Formula: Ca(C5H7O2)2 - Molecular Weight: 258.32 g/mol- Spectroscopic Data: While the provided abstracts do not detail specific spectroscopic data, this compound is commonly characterized using techniques like Infrared (IR) spectroscopy [, , ], Nuclear Magnetic Resonance (NMR) spectroscopy [], and X-ray powder diffraction (XRD) analysis [, ]. These techniques provide information about its vibrational frequencies, chemical environment of atoms, and crystal structure, respectively.

A: this compound acts as a catalyst in specific organic reactions. For instance, it catalyzes the conjugate addition of thiols to electron-deficient cyclopropanes, offering a novel route to synthesize γ-sulfanyl malonates. [] This reaction proceeds without needing prior thiol activation or exogenous bases, showcasing the unique catalytic activity of this compound. [] The exact mechanism likely involves the activation of the cyclopropane ring by the calcium complex, facilitating nucleophilic attack by the thiol. Further studies are needed to explore its catalytic potential in other reactions.

A: While the provided abstracts don't directly address SAR studies, modifications to the acetylacetonate ligand or the metal center could significantly influence its properties. For instance, changing the substituents on the acetylacetonate ring might affect its solubility, thermal stability, and interaction with target molecules. Similarly, replacing Calcium with other metals could alter its catalytic activity, as observed with Magnesium Acetylacetonate. [] Systematic SAR studies are crucial for optimizing its structure for desired applications.

A: this compound's stability is dependent on environmental factors like temperature, humidity, and exposure to air and light. [, ] To improve its stability and handling, specific formulations have been developed. For example, coating this compound with compatible agents like alcohols, carboxylic acids, phosphates, waxes, and polysiloxanes enhances its stability and compatibility with halogenated polymers. []

ANone: It's important to note that the provided research papers primarily focus on this compound's applications in material science, chemical synthesis, and to some extent, its impact on gut microbiota. The available information doesn't provide sufficient evidence to answer questions related to its pharmacological properties, such as ADME, toxicity, drug delivery, or therapeutic applications.

A: While the provided abstracts don't delve into the historical context, research on this compound likely evolved alongside the broader field of metal-organic frameworks and their applications. Early studies might have focused on its synthesis, characterization, and basic properties. Over time, research expanded to explore its use in various fields:* Catalysis: Exploring its potential to facilitate organic reactions like thiol addition to cyclopropanes. [] * Materials Science: Utilizing it as a precursor for synthesizing materials like Calcium Oxide nanofibers for CO2 capture [] and polycalciumphenylsiloxane for various applications. []* Thin Films and Coatings: Incorporating it in sol-gel processes to create thin films for electronic applications, like pyroelectric sensors. [, , ]

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